4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a piperidine ring, an imidazolidinone moiety, and a phenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting cyclopropylamine with a suitable diketone under acidic conditions to form the 2,4-dioxoimidazolidinone structure.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a halogenated piperidine derivative and an appropriate nucleophile.
Coupling Reaction: The final step involves coupling the imidazolidinone and piperidine intermediates with a phenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Hydroxylated imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
- 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16-12-21(18(25)22(16)15-6-7-15)14-8-10-20(11-9-14)17(24)19-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCTBQHDZMZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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